3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)bicyclo[111]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[111]pentane family, which is known for its rigidity and stability
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of bicyclo[111]pentanes, which have been reported as useful chemical tools for bioisosteric replacement of aromatic groups . Therefore, the targets could be diverse depending on the specific application in medicinal chemistry.
Mode of Action
As a bioisostere, it may interact with its targets by mimicking the structural or electronic features of an aromatic group, thereby potentially modifying the activity or properties of the target molecule .
Biochemical Pathways
As a bioisostere for aromatic groups, it could potentially influence a wide range of biochemical pathways depending on the specific context of its use in medicinal chemistry .
Result of Action
As a bioisostere, its effects would likely depend on the specific biological context and the nature of the aromatic group it is replacing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[1.1.1]pentane derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing aromatic groups to improve drug properties.
Medicine: Explored for its potential therapeutic applications due to its stability and unique structure.
Industry: Utilized in the development of new materials and polymers with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-5-7-2-8(3-7,4-7)6(9)10/h2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVCQLAOCSFXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.